![molecular formula C17H13ClF3NO B11523381 (2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one](/img/structure/B11523381.png)
(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one
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Overview
Description
(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one is a synthetic organic compound with a complex structure It features a trifluoromethyl group, a phenyl group, and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylaniline with a trifluoromethyl ketone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-chlorophenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- (2E)-3-[(5-bromo-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- (2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one
Uniqueness
(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The chloro-substituted aniline moiety also contributes to its unique reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13ClF3NO |
---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13ClF3NO/c1-11-7-8-13(18)9-14(11)22-16(17(19,20)21)10-15(23)12-5-3-2-4-6-12/h2-10,22H,1H3/b16-10+ |
InChI Key |
NSMJMPLVLHGDIU-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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